

# Kinase Selectivity Profile of PRN1371: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | FGFR1 inhibitor-8 |           |
| Cat. No.:            | B12373872         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. This technical guide provides a detailed overview of the kinase selectivity profile of PRN1371, a potent and irreversible inhibitor of the FGFR family. While the specific compound "FGFR1 inhibitor-8" was not identified, PRN1371 serves as a well-characterized example of a highly selective FGFR inhibitor.

PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[1] This covalent modification leads to sustained inhibition of receptor activity. This document summarizes the quantitative data on its kinase selectivity, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.

### **Data Presentation**

The kinase selectivity of PRN1371 has been extensively profiled against a broad panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against the intended FGFR targets versus other kinases.



Table 1: Inhibitory Potency of PRN1371 against the FGFR Family

| Kinase | IC50 (nM)     |
|--------|---------------|
| FGFR1  | 0.6[2][3][4]  |
| FGFR2  | 1.3[2][3][4]  |
| FGFR3  | 4.1[2][3][4]  |
| FGFR4  | 19.3[2][3][4] |

Table 2: Selectivity Profile of PRN1371 against a Panel of Off-Target Kinases

A broader screening of PRN1371 against 251 different kinases revealed a high degree of selectivity. The vast majority of kinases were not significantly inhibited. The only other kinase potently inhibited was Colony-Stimulating Factor 1 Receptor (CSF1R).

| Kinase | IC50 (nM)    |
|--------|--------------|
| CSF1R  | 8.1[2][3][4] |

It is noteworthy that PRN1371's inhibition of CSF1R is non-covalent, in contrast to its irreversible covalent inhibition of FGFRs.

## **Experimental Protocols**

The following sections detail the methodologies employed to determine the kinase selectivity profile of PRN1371.

# Biochemical Kinase Inhibition Assay (Caliper Microfluidic Mobility Shift Assay)

This assay quantitatively measures the enzymatic activity of kinases by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:



- 384-well microtiter plates
- Test compound (PRN1371) serially diluted in DMSO
- Reference inhibitor (e.g., Staurosporine)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM MnCl2)
- Fluorescently labeled peptide substrate
- ATP solution
- Recombinant FGFR enzyme
- Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM EDTA)
- Caliper Life Sciences LabChip® 3000 or similar microfluidic instrument

#### Procedure:

- Compound Preparation: Prepare serial dilutions of PRN1371 in DMSO. Typically, an 11point, 3-fold dilution series is used.
- Assay Plate Preparation: Dispense a small volume (e.g., 5 μL) of the diluted compound or DMSO (for controls) into the wells of a 384-well plate.
- Enzyme and Substrate Addition: Add the recombinant FGFR enzyme and the fluorescently labeled peptide substrate/ATP mixture to the wells to initiate the kinase reaction. The final ATP concentration is often set at or near the Km for each specific kinase.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 28°C or 30°C) for a specified period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding the stop solution.
- Microfluidic Separation and Detection: The contents of the wells are then sampled by the Caliper instrument. Within the microfluidic chip, the phosphorylated product and the



unphosphorylated substrate are separated by electrophoresis based on their different charge-to-mass ratios.

 Data Analysis: The amount of phosphorylated product is quantified by detecting the fluorescence of the separated peptides. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a doseresponse curve.

## Kinome-wide Selectivity Profiling (KINOMEscan™ Competition Binding Assay)

The KINOMEscan<sup>™</sup> platform provides a comprehensive assessment of a compound's binding affinity to a large panel of kinases. This method is based on a competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

#### Procedure:

- Immobilized Ligand Preparation: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- Reaction Assembly: The DNA-tagged kinase, the immobilized ligand beads, and the test compound (PRN1371) are combined in a binding buffer in the wells of a multi-well plate.
- Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution: The bound kinase is eluted from the beads.
- Quantification by gPCR: The amount of eluted, DNA-tagged kinase is quantified using gPCR.
- Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. For a more detailed



characterization, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.

# Mandatory Visualization FGFR1 Signaling Pathway

The following diagram illustrates the canonical FGFR1 signaling pathway and the point of inhibition by PRN1371. Upon binding of a Fibroblast Growth Factor (FGF) ligand and heparan sulfate proteoglycans (HSPG), FGFR1 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.





Click to download full resolution via product page

Caption: FGFR1 signaling pathway and inhibition by PRN1371.



## **Experimental Workflow for KINOMEscan™**

The following diagram outlines the key steps in the KINOMEscan™ competition binding assay workflow.



Click to download full resolution via product page



Caption: KINOMEscan™ experimental workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AID 1344107 Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 1<sup>1</sup>/<sub>4</sub>L per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4  $\hat{1}$ 4M ATP, 4  $\hat{1}$ 4M peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 14 per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 î¼M sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30  $\hat{A}^{\circ}$ C. for 60 minutes and subsequently terminated by addition of 16  $\hat{1}$ 4L per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Kinase Selectivity Profile of PRN1371: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12373872#kinase-selectivity-profile-of-fgfr1-inhibitor-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com